Zinc formaldehyde sulfoxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

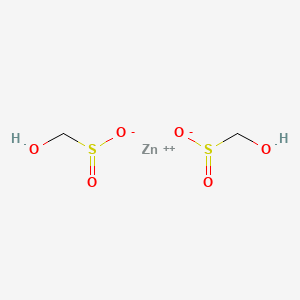

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

24887-06-7 |

|---|---|

Molecular Formula |

C2H6O6S2Zn |

Molecular Weight |

255.6 g/mol |

IUPAC Name |

zinc;hydroxymethanesulfinate |

InChI |

InChI=1S/2CH4O3S.Zn/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |

InChI Key |

CAAIULQYGCAMCD-UHFFFAOYSA-L |

SMILES |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |

Canonical SMILES |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |

Other CAS No. |

24887-06-7 64641-37-8 |

physical_description |

DryPowde |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Zinc Formaldehyde Sulfoxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zinc Formaldehyde (B43269) Sulfoxylate (B1233899) (CAS No. 24887-06-7), a versatile reducing agent with significant applications in the textile and polymer industries. While its direct role in drug development is not established, its properties as a reducing agent and its chemical nature are of interest to the broader scientific community.

Chemical Identification and Properties

Zinc Formaldehyde Sulfoxylate, with the CAS number 24887-06-7 , is a zinc salt of hydroxymethanesulfinic acid.[1][2] It is also known by several synonyms, including Decroline, Parolite, and Zinc bis(hydroxymethanesulphinate).[3][4]

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 24887-06-7 | [3][5][6][7] |

| Molecular Formula | C₂H₆O₆S₂Zn | [4] |

| Molecular Weight | 255.59 g/mol | [8][9] |

| Appearance | White crystalline powder, rhombic prisms | [4][9][10] |

| Odor | Odorless to slight pungent odor | [4][9] |

| Solubility | Very soluble in water; insoluble in alcohol | [3][4][8] |

| pH (10% solution) | 3.5 - 5.2 | [11] |

| Melting Point | Decomposes at 90 °C | [8] |

| Boiling Point | 446.4 °C at 760 mmHg | [4][8] |

| Flash Point | 223.8 °C | [4][8] |

| Density | 2.35 g/cm³ at 20°C | [8] |

| Vapor Pressure | 0 Pa at 20°C | [8] |

Synthesis and Manufacturing

The industrial production of this compound involves a multi-step chemical process. While specific proprietary details may vary, the general synthetic routes are well-documented in patent literature.

A common method for the preparation of anhydrous this compound involves the reaction of a zinc compound with formaldehyde and a source of sulfoxylate.[5] A generalized laboratory-scale protocol based on described industrial processes is as follows:

-

Preparation of Zinc Hydrosulfite: Suspend zinc dust in water. React this suspension with sulfur dioxide to form zinc hydrosulfite.[5][12]

-

Formation of the Sulfoxylate: Treat the resulting zinc hydrosulfite solution with formaldehyde. This reaction yields a mixture of this compound and zinc formaldehyde bisulfite.[5][12]

-

Alternative Starting Materials: An alternative route involves reacting zinc oxide with formaldehyde and sodium formaldehyde sulfoxylate in an aqueous solution.[5]

-

Reaction with a Fluosilicate Salt: Another described method involves reacting a water-soluble formaldehyde sulfoxylate salt (like the sodium salt) with zinc fluosilicate. This forms water-soluble this compound and a water-insoluble fluosilicate, which can be removed by filtration.[12]

-

Isolation: The this compound is then isolated from the solution, often through crystallization, followed by drying.[12]

Note: The reaction conditions, such as temperature and pH, are critical and can influence the yield and purity of the final product.

Mechanism of Action and Applications

This compound's primary function is as a potent reducing agent.[5][13] This property is harnessed in several industrial applications, most notably in the textile industry.

This compound is widely used as a discharge agent for creating patterns on dyed fabrics.[2][5] It works by chemically reducing and thus destroying the dye molecules in specific areas, leaving a white or neutral ground that can be re-colored.[2][5]

The following is a generalized protocol for discharge printing on reactive-dyed cotton fabric:

-

Fabric Preparation: The cotton fabric is pre-dyed with a dischargeable reactive dye.[14]

-

Discharge Paste Preparation: A printing paste is prepared containing this compound (typically 6-10% by weight of the discharge base), a thickener (e.g., guar (B607891) gum), and other auxiliaries.[15][16] For colored discharge, a discharge-resistant pigment is also added.

-

Printing: The discharge paste is applied to the dyed fabric using a screen or stencil with the desired design.[14]

-

Drying and Curing: The printed fabric is dried and then cured at a high temperature (e.g., 190°C for 2-3 minutes) to activate the discharge agent.[14]

-

Washing: The fabric is thoroughly washed to remove the discharged dye and residual chemicals.[14]

This compound also functions as a redox catalyst in polymerization reactions, such as the emulsion polymerization of ethylene (B1197577) vinyl acetate (B1210297) (EVA).[4][5] In these processes, it facilitates the transfer of electrons, thereby initiating and propagating the polymerization chain reaction.[5]

Toxicology and Safety

Toxicological data for this compound indicates that it is harmful if swallowed and causes serious eye irritation.[7][17] It is also suspected of causing genetic defects and damaging fertility or the unborn child.[17]

| Toxicity Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 1100 mg/kg | Rat | [17] |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg (read-across) | Rat | [18] |

| Skin Irritation | Not irritating (read-across) | Rabbit | [18] |

| Eye Irritation | Causes serious eye irritation | [7][17] | |

| Genotoxicity | Suspected of causing genetic defects | [17][18] |

Note: Some toxicological data is based on read-across from similar compounds like zinc sulfate (B86663) and sodium formaldehyde sulfoxylate, as the compound is expected to dissociate in biological fluids.[18]

Visualized Workflows and Mechanisms

While this compound is not involved in biological signaling pathways, its chemical synthesis and mechanism of action can be represented as logical workflows.

Caption: A simplified workflow for the synthesis of this compound.

Caption: The process flow of discharge printing using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. printing.org [printing.org]

- 3. This compound | 24887-06-7 [chemicalbook.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound Supplier | CAS No. 24887-06-7 [highmountainco.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. silox-india.com [silox-india.com]

- 12. US2223886A - Process for preparing zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 13. reade.com [reade.com]

- 14. textilernd.com [textilernd.com]

- 15. researchgate.net [researchgate.net]

- 16. colour.network [colour.network]

- 17. highmountainco.com [highmountainco.com]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

Zinc formaldehyde sulfoxylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc formaldehyde (B43269) sulfoxylate (B1233899), a compound with the chemical formula Zn(HSO₂·CH₂O)₂, is a powerful reducing agent with significant applications in various industrial processes.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and known applications, with a focus on aspects relevant to scientific research and development. While its primary uses are in the textile and polymer industries, this document also explores its toxicological profile and potential, though currently limited, relevance to biological systems.

Chemical Structure and Properties

Zinc formaldehyde sulfoxylate, also known by trade names such as Decroline, Decoline, and Safolin, is the zinc salt of hydroxymethanesulfinic acid.[1] Its chemical structure consists of a central zinc ion coordinated to two formaldehyde sulfoxylate ligands.

Visualization of the Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | Zn(HSO₂·CH₂O)₂ / C₂H₆O₆S₂Zn | [3] |

| Molecular Weight | 255.59 g/mol | [3] |

| CAS Number | 24887-06-7 | [4][5] |

| Appearance | White crystalline powder, sometimes described as rhombic prisms. | [2][5] |

| Odor | Odorless to slight pungent odor. | [5] |

| Solubility | Very soluble in water; insoluble in alcohol. | [5] |

| Stability | Decomposes in acidic solutions and at temperatures above 90°C. | [1] |

| Melting Point | Decomposes at 90°C. |

Synthesis of this compound

Several methods for the synthesis of this compound have been described, primarily in patent literature. These processes are designed for industrial-scale production.

Common Industrial Synthesis Route

A widely used industrial method involves the reaction of zinc oxide with formaldehyde and sodium formaldehyde sulfoxylate in an aqueous solution.[1] Another common process involves the initial formation of zinc hydrosulfite from zinc dust and sulfur dioxide, which is then reacted with formaldehyde.[6]

Visualization of a General Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Basic this compound

Materials:

-

Basic this compound (or its hydrate)

-

Sulfur dioxide

-

Water

Procedure:

-

A suspension of basic this compound in water is prepared. For example, 100 parts of the basic salt in 400 parts of water.[6]

-

Sulfur dioxide (33 parts) is slowly introduced into the vigorously stirred suspension.[6]

-

The temperature of the reaction mixture is maintained below 25°C.[6]

-

The reaction proceeds to form this compound in solution and a precipitate of zinc sulfite (B76179).[6]

-

The precipitated zinc sulfite is removed by filtration.[6]

-

The filtrate, containing the desired product, is then evaporated in vacuo to form a pulp.[6]

-

The solid this compound is isolated by filtration and drying.[6]

Applications in Research and Industry

The primary utility of this compound stems from its strong reducing properties.

Industrial Applications

-

Textile Industry: It is extensively used as a discharge agent for printing on fabrics and for bleaching.[1][7] Its effectiveness at lower temperatures (50-80°C) makes it suitable for delicate fibers.[1]

-

Polymer Chemistry: It acts as a redox catalyst in the emulsion polymerization of polymers such as ethylene (B1197577) vinyl acetate (B1210297) (EVA).[7][8]

-

Paper Industry: Used to stabilize color in paper products.[4]

Applications in Organic Synthesis

Sodium formaldehyde sulfoxylate (Rongalite), a related compound, has been explored more extensively as a reducing agent in organic synthesis.[9][10] It is used for the reductive dehalogenation of α-halo ketones and the synthesis of sulfones.[9][11] Given its similar chemical nature, this compound is also used as a reducing agent in organic synthesis, for example, in the reduction of dyes and other organic compounds.[1]

Biological Activity and Toxicology

Interaction with Biological Systems

Currently, there is a significant lack of research on the specific interactions of this compound with biological systems and its role in signaling pathways. Its strong reducing nature suggests a potential to interact with cellular redox systems; however, no dedicated studies have been identified. The historical use of its sodium salt as a treatment for mercury poisoning suggests some level of biological interaction, though this application was of limited value.[12]

It is important to note that no specific biological signaling pathways involving this compound have been described in the scientific literature to date.

Toxicological Profile

Toxicological data indicates that this compound should be handled with care.

| Toxicological Endpoint | Finding | References |

| Acute Oral Toxicity | Harmful if swallowed. | [3] |

| Eye Irritation | Causes serious eye irritation. | [3] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [3] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [13] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |

Analytical Methods

Specific, validated analytical methods for the routine quantification of intact this compound are not well-documented in publicly available literature. However, general methods for the determination of its components, zinc and formaldehyde, can be employed.

-

Zinc Analysis: Methods such as inductively coupled plasma-atomic emission spectroscopy (ICP-AES) and atomic absorption spectroscopy are standard for quantifying zinc in various samples. A novel HPLC method with a refractive index detector has also been developed for zinc quantification in pharmaceutical products.[14]

-

Formaldehyde Analysis: HPLC with post-column derivatization using acetylacetone (B45752) is an established method for the detection of formaldehyde.

Conclusion

This compound is a commercially important reducing agent with well-established applications in the textile and polymer industries. Its chemical properties and synthesis are reasonably well understood, primarily from industrial and patent literature. However, for the scientific research and drug development community, there is a notable absence of data regarding its biological activity, particularly its interaction with cellular signaling pathways. Its toxicological profile warrants careful handling. Future research could explore its potential as a redox-active compound in biological systems, but at present, its utility in drug development remains speculative.

References

- 1. This compound Supplier | CAS No. 24887-06-7 [highmountainco.com]

- 2. reade.com [reade.com]

- 3. This compound | C2H6O6S2Zn | CID 159978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. US2731483A - Process for the production of zinc formaldehyde sulphoxylate from basic zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 7. This compound (Safolin) - Rudolf GmbH [rudolf-group.co.id]

- 8. rongdachemical.com [rongdachemical.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]

- 11. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 12. acs.org [acs.org]

- 13. US2223886A - Process for preparing zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 14. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zinc Formaldehyde Sulfoxylate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zinc Formaldehyde (B43269) Sulfoxylate (B1233899) (ZFS), a versatile reducing agent known by various trade names including Parolite and Decroline. This document delves into its chemical synonyms, quantitative properties, and key applications, with a focus on detailed experimental protocols and reaction mechanisms relevant to research and development.

Chemical Identity and Synonyms

Zinc Formaldehyde Sulfoxylate is a compound with the chemical formula Zn(HOCH₂SO₂)₂. It is the zinc salt of hydroxymethanesulfinic acid. Due to its widespread industrial use, it is known by a variety of synonyms and trade names, which are often encountered in technical literature and commercial products.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | zinc;hydroxymethanesulfinate |

| CAS Number | 24887-06-7[1] |

| Molecular Formula | C₂H₆O₆S₂Zn[1][2] |

| Molecular Weight | 255.59 g/mol [2] |

| Common Synonyms | Zinc bis(hydroxymethanesulfinate), Zinc sulfoxylate formaldehyde, Hydrozin, ZFS[] |

| Trade Names | Parolite, Decroline, Decolin, Safolin, Rongalit Z, Redusol Z, Protolin SX[2][4] |

Quantitative Data

A thorough understanding of the quantitative properties of this compound is crucial for its effective application in experimental settings. The following table summarizes key physical and chemical data.

Table 2: Quantitative Properties of this compound

| Property | Value | Conditions |

| Appearance | White crystalline powder with a pungent odor[2][] | Standard temperature and pressure |

| Melting Point | Decomposes above 90°C | - |

| Solubility in Water | Very soluble | Normal conditions[2] |

| Solubility in Alcohol | Insoluble | -[2] |

| pH of Solution | 6-7 | 1% aqueous solution |

| Purity | Typically ≥ 95% | Commercial grade[] |

| Decomposition | Decomposes in acidic solutions[2] | - |

Key Applications and Experimental Protocols

This compound is primarily utilized for its strong reducing properties. Its two main applications are as a discharge agent in the textile industry and as a redox catalyst in emulsion polymerization.

Discharge Printing of Textiles

In textile printing, ZFS is used to selectively remove color from dyed fabrics, creating a white or "discharged" pattern. This allows for the printing of light-colored designs on dark backgrounds.

This protocol outlines a typical procedure for discharge printing on a reactive-dyed cotton fabric.

Materials:

-

Dyed cotton fabric

-

This compound (Parolite)

-

Thickener (e.g., Indalca PA3R or a modified starch-based thickener)

-

Titanium dioxide (TiO₂) (for a white discharge)

-

Glycerine (humectant)

-

Water

-

Screen printing setup (screen with desired pattern, squeegee)

-

Steamer

-

Washing and rinsing equipment

Procedure:

-

Preparation of the Discharge Paste (100g):

-

In a beaker, create a smooth cream by mixing 15g of this compound with 20ml of water.

-

In a separate container, prepare a thickener stock paste by blending 6g of Indalca PA3R with 50ml of water using an electric mixer.

-

For an opaque white discharge, incorporate 10g of Titanium dioxide into the ZFS slurry.

-

Add 2g of glycerine to the ZFS mixture.

-

Slowly add the ZFS mixture to the thickener paste while stirring continuously to achieve a homogenous printing paste.

-

-

Printing:

-

Place the dyed cotton fabric on a printing table.

-

Apply the discharge paste through the screen onto the fabric using a squeegee, ensuring even application.

-

-

Drying and Steaming:

-

Allow the printed fabric to air dry or use a hairdryer on a low setting.

-

Steam the dried fabric at 100-102°C for 20-30 minutes to activate the discharge agent.

-

-

Washing:

-

Thoroughly rinse the steamed fabric in cold water for approximately 20 minutes to remove the discharged dye and residual chemicals.

-

Wash the fabric with a neutral detergent and rinse again.

-

Allow the fabric to dry.

-

Redox Catalyst in Emulsion Polymerization

ZFS is a key component of redox initiation systems used in emulsion polymerization. These systems allow for polymerization to occur at lower temperatures than with thermal initiators alone, offering better control over the reaction and the properties of the resulting polymer.

This protocol provides a general procedure for the emulsion polymerization of a monomer like methyl methacrylate (B99206) using a ZFS-based redox system.

Materials:

-

Methyl methacrylate (monomer)

-

Deionized water

-

Sodium lauryl sulfate (B86663) (surfactant)

-

Ammonium (B1175870) persulfate (oxidizing agent)

-

This compound (Decroline) (reducing agent)

-

Iron(II) sulfate heptahydrate (catalyst, optional)

-

Nitrogen gas supply

-

Reaction vessel with stirring, heating, and cooling capabilities

Procedure:

-

Reactor Setup:

-

Charge the reaction vessel with deionized water and sodium lauryl sulfate.

-

Purge the system with nitrogen for at least 30 minutes to remove oxygen.

-

Begin stirring and heat the mixture to the desired reaction temperature (e.g., 40-60°C).

-

-

Initiator and Monomer Addition:

-

Prepare a solution of ammonium persulfate in deionized water.

-

Prepare a separate solution of this compound in deionized water. A small amount of iron(II) sulfate can be added to this solution to catalyze the redox reaction.

-

Begin a continuous feed of the monomer into the reactor.

-

Simultaneously, start the separate continuous feeds of the ammonium persulfate and this compound solutions. The feed rates should be controlled to maintain a steady polymerization rate.

-

-

Polymerization:

-

Monitor the reaction temperature and conversion of the monomer over time. The reaction is typically exothermic, and cooling may be required to maintain the set temperature.

-

Continue the feeds for the desired reaction time (typically 2-4 hours).

-

-

Completion and Characterization:

-

After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.

-

Cool the reactor to room temperature.

-

The resulting latex can be analyzed for particle size, molecular weight, and other properties.

-

Reaction Mechanisms and Visualizations

Understanding the underlying chemical mechanisms is essential for optimizing processes involving this compound.

Mechanism of Azo Dye Discharge

The discharge of azo dyes, a common class of textile colorants, by ZFS involves the reductive cleavage of the azo bond (-N=N-). This process breaks the chromophore of the dye, leading to a loss of color.

Caption: Reductive cleavage of an azo dye by this compound.

Redox Initiation of Polymerization

In emulsion polymerization, ZFS acts as the reducing agent in a redox pair with an oxidizing agent like a persulfate. The reaction between the two generates free radicals that initiate the polymerization of monomers.

Caption: Workflow for redox-initiated emulsion polymerization using ZFS.

This technical guide serves as a foundational resource for professionals working with this compound and its synonymous products. The provided data and protocols are intended to facilitate further research and development in the fields of materials science, chemistry, and drug development.

References

Synthesis and Preparation of High-Purity Zinc Formaldehyde Sulfoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and analysis of high-purity Zinc Formaldehyde (B43269) Sulfoxylate (B1233899) (ZFS). The document details various synthetic methodologies, offers comprehensive experimental protocols, and presents methods for assessing the purity of the final product.

Introduction

Zinc formaldehyde sulfoxylate, with the chemical formula Zn(HOCH₂SO₂)₂, is a powerful reducing agent. While its primary applications are in the textile and polymer industries, its properties as a reducing agent and its potential for further chemical modification are of interest to the broader scientific community.[1][2] This guide focuses on the preparation of high-purity ZFS, a critical requirement for research and development applications where contaminants could interfere with experimental outcomes.

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported, each with distinct advantages and disadvantages. The choice of method often depends on the desired purity, scale, and available starting materials. The three primary synthetic routes are detailed below.

Method 1: From Zinc Dust and Sulfur Dioxide

This is a common industrial method that involves a two-step process. First, zinc dust is reacted with sulfur dioxide to form zinc hydrosulfite. Subsequently, the zinc hydrosulfite is treated with formaldehyde to yield a mixture of this compound and zinc formaldehyde bisulfite.[3]

Method 2: From Sodium Formaldehyde Sulfoxylate (Rongalite)

This process involves the reaction of a water-soluble salt of formaldehyde sulfoxylic acid, such as sodium formaldehyde sulfoxylate (commonly known as Rongalite), with a zinc salt whose anion forms a water-insoluble salt with the cation of the starting material.[3] For instance, reacting sodium formaldehyde sulfoxylate with zinc fluosilicate precipitates sodium fluosilicate, leaving the desired this compound in solution.[3]

Method 3: From Basic this compound

This method starts with the less soluble basic this compound. The basic salt is treated with a suitable acid, such as sulfurous acid, to form the more soluble this compound and a precipitable zinc salt (e.g., zinc sulfite).[4] This allows for the separation of the desired product.

Quantitative Data Summary

The following table summarizes quantitative data extracted from a patented synthesis example (Method 2), providing an insight into the reactants, products, and purity achieved.

| Parameter | Value | Reference |

| Starting Material | Sodium Formaldehyde Sulfoxylate | [3] |

| Reactant | Zinc Fluosilicate | [3] |

| Product | Anhydrous this compound | [3] |

| Purity of Final Product | 97.4% | [3] |

| Insoluble Matter | 0.52% | [3] |

| Example Reactant Quantities | ||

| Sodium Formaldehyde Sulfoxylate | 618 parts | [3] |

| Zinc Fluosilicate | 415 parts | [3] |

| Example Product Quantities | ||

| Anhydrous this compound | 1010 parts | [3] |

| Sodium Formaldehyde Sulfoxylate (recovered) | 1765 parts | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of high-purity this compound are provided below. These protocols are based on established methods and can be adapted for laboratory-scale synthesis.

Synthesis Protocol (Method 2)

This protocol describes the synthesis of this compound from sodium formaldehyde sulfoxylate and zinc fluosilicate.

Materials:

-

Sodium formaldehyde sulfoxylate

-

Zinc fluosilicate

-

Deionized water

-

Filtration apparatus

-

Crystallization vessel

-

Vacuum drying oven

Procedure:

-

Prepare an aqueous solution of sodium formaldehyde sulfoxylate.

-

Add an equivalent quantity of zinc fluosilicate to the solution. This will form water-soluble this compound and water-insoluble sodium fluosilicate.[3]

-

Stir the mixture to ensure complete reaction.

-

Filter the mixture to remove the precipitated sodium fluosilicate.[3]

-

The filtrate, containing the this compound, is collected.

-

Isolate the this compound from the filtrate by crystallization. This can be achieved by concentrating the solution through evaporation followed by cooling.[3]

-

Collect the crystals by filtration.

-

Wash the crystals with a minimal amount of cold deionized water to remove any remaining soluble impurities.

-

Dry the purified this compound crystals under vacuum at a temperature below its decomposition point (around 90°C).[2]

Purity Analysis Protocols

To ensure the high purity of the synthesized this compound, a combination of analytical techniques should be employed.

This method determines the total zinc content in the sample.

Materials:

-

This compound sample

-

0.05 M EDTA (disodium edetate) volumetric solution, standardized

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Eriochrome Black T indicator

-

Deionized water

-

Burette, pipette, and conical flask

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Dilute the solution to a known volume in a volumetric flask.

-

Pipette an aliquot of the sample solution into a conical flask.

-

Add the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[5]

-

Add a small amount of Eriochrome Black T indicator. The solution should turn a wine-red color.[5]

-

Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue at the endpoint.[5]

-

Record the volume of EDTA solution used.

-

Calculate the percentage of zinc in the sample based on the stoichiometry of the Zn²⁺-EDTA complex (1:1).

This method assesses the amount of active sulfoxylate, which is responsible for the reducing properties of the compound.

Materials:

-

This compound sample

-

Standardized 0.1 N iodine solution

-

Starch indicator solution

-

Deionized water

-

Burette, pipette, and conical flask

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Immediately titrate the solution with the standardized 0.1 N iodine solution.

-

As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with the iodine solution until the blue-black color disappears, indicating the endpoint.

-

Record the volume of iodine solution used.

-

Calculate the reducing capacity of the sample, typically expressed as a percentage of the pure compound.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for Synthesis Method 1.

Caption: Workflow for Synthesis Method 2.

Caption: Workflow for Synthesis Method 3.

References

- 1. reade.com [reade.com]

- 2. This compound Supplier | CAS No. 24887-06-7 [highmountainco.com]

- 3. US2223886A - Process for preparing zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 4. US2731483A - Process for the production of zinc formaldehyde sulphoxylate from basic zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Zinc Formaldehyde Sulfoxylate: A Technical Deep-Dive into its Reducing Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc formaldehyde (B43269) sulfoxylate (B1233899) (ZFS), with the chemical formula Zn(HOCH₂SO₂)₂, is a powerful and versatile reducing agent with significant applications in industrial processes, particularly in textile dyeing and polymer synthesis.[1][2] Also known by trade names such as Decroline, Decolin, and Safolin, ZFS functions as a stable source of the highly reactive sulfoxylate ion. This guide provides a comprehensive technical overview of the core mechanism of action of zinc formaldehyde sulfoxylate as a reducing agent, drawing from available scientific and patent literature. It covers the fundamental chemistry, proposed reaction pathways, quantitative data, and general experimental protocols relevant to its primary applications. While its use is predominantly industrial, this guide also briefly explores its historical context in medicine.

Core Chemistry and the Active Reducing Species

This compound is a zinc salt of hydroxymethanesulfinic acid.[3] It is a white crystalline powder, soluble in water, and decomposes in acidic conditions.[4][5] The reducing power of ZFS does not stem from the intact molecule but from its decomposition products. Under conditions of heat or acidity, the hydroxymethanesulfinate anion (HOCH₂SO₂⁻) undergoes decomposition to release highly reactive reducing species.[6]

The primary active species is believed to be the sulfoxylate radical anion (SO₂⁻•) or the sulfoxylate dianion (SO₂²⁻) .[6] The generation of these species is central to the reducing action of ZFS in all its applications.

Decomposition Pathway

The decomposition of the hydroxymethanesulfinate ion is a multi-stage process. In aqueous solutions, it is understood to involve an initial oxygen-dependent stage, followed by an induction period and subsequent decomposition that can proceed without oxygen.[6] The overall process can be summarized as the release of formaldehyde and the formation of the sulfoxylate species.

Caption: General decomposition pathway of this compound.

Mechanism of Action in Key Applications

Textile Industry: Azo Dye Reduction in Discharge Printing

In textile discharge printing, ZFS is used to selectively remove color from fabrics dyed with specific classes of dyes, most notably azo dyes.[7] The mechanism involves the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color.[8]

The sulfoxylate radical anion (SO₂⁻•), generated from the decomposition of ZFS, is believed to initiate a single electron transfer (SET) to the azo linkage. This creates a radical anion on the dye molecule, which is unstable and undergoes fragmentation, ultimately leading to the cleavage of the N=N bond and the formation of colorless aromatic amines.[9][10]

Caption: Proposed mechanism for the reductive cleavage of azo dyes by ZFS.

Polymer Synthesis: Redox Initiation of Emulsion Polymerization

ZFS is a key component of redox initiator systems for emulsion polymerization, often paired with an oxidizing agent like a persulfate (e.g., ammonium (B1175870) persulfate) or a hydroperoxide (e.g., tert-butyl hydroperoxide).[11][12][13][14] These redox systems allow for the generation of free radicals at lower temperatures than thermal initiators, which is advantageous for controlling polymerization rates and polymer properties.[13]

In a typical persulfate/sulfoxylate system, the persulfate ion (S₂O₈²⁻) is reduced by the sulfoxylate species generated from ZFS. This reaction produces a sulfate (B86663) radical (SO₄⁻•), which then initiates the polymerization of the monomer. The sulfoxylate is oxidized in the process, potentially forming a sulfoxylate radical which can also contribute to initiation.

Caption: Redox initiation of emulsion polymerization involving ZFS.

Quantitative Data

| Parameter | Value/Observation | Compound | Conditions | Source(s) |

| Redox Potential (Eh7) | Lower than -141 mV in Trypticase soy broth | Sodium Formaldehyde Sulfoxylate | pH 7 | [15] |

| Relative Reducing Intensity | Highest among ascorbic acid, sodium thioglycolate, cysteine hydrochloride, and 2-mercaptoethanol | Sodium Formaldehyde Sulfoxylate | Molar concentration comparison | [15] |

| EPR g-values of SO₂⁻• | gₓ=2.0089, gᵧ=2.0052, g₂=2.0017 (Rhombic symmetry) | Generated from Dithionite | D-band (130 GHz) EPR | [15] |

| Yield in Organic Synthesis | 85-98% for α-hydroxy esters and amides | Sodium Formaldehyde Sulfoxylate (Rongalite) | Reduction of α-keto esters and amides | [1] |

| Purity (Commercial) | >98% | This compound | Manufacturer's specification | [16] |

| Optimal Temperature Range | 50–80°C | This compound | Industrial applications | [16] |

Experimental Protocols (General)

Detailed experimental protocols are often proprietary or specific to a particular industrial process. However, based on patent literature and general descriptions, a representative workflow for laboratory-scale dye stripping can be outlined.

General Protocol for Dye Stripping of Vat Dyes

This protocol is based on the process described for stripping indigo (B80030) dyes from fabric.

Materials:

-

Dyed fabric (e.g., indigo-dyed cotton)

-

Basic this compound

-

Sodium hyposulfite

-

Sodium bisulfite

-

Monocalcium phosphate (B84403)

-

Formaldehyde solution (or a formaldehyde generator like trioxymethylene)

-

Water

-

Beaker or reaction vessel with heating and stirring capabilities

Procedure:

-

Preparation of the Stripping Bath:

-

Prepare an aqueous solution containing the stripping agents. A representative composition might be:

-

Monocalcium phosphate: 1 part

-

Basic zinc sulfoxylate-formaldehyde: 2 parts

-

Sodium hyposulfite: 2 parts

-

Sodium bisulfite: 1 part

-

-

The solid components are slowly stirred into water to form the stripping bath.[17]

-

-

Dye Stripping:

-

Immerse the dyed fabric into the stripping solution.

-

Slowly heat the solution to boiling with intermittent stirring.

-

Continue boiling for approximately 15 minutes.[17] During this time, the vat dye is reduced to a less colored leuco form.

-

-

Fixing the Reduced Form:

-

Final Steps:

-

Remove the fabric from the bath.

-

Rinse thoroughly with water.

-

Dry the fabric.

-

Caption: General experimental workflow for dye stripping with ZFS.

Relevance to Drug Development

The direct application of this compound in modern drug development is limited. Its historical use as an antidote for mercury poisoning is noted but lacks substantial mechanistic studies and is not a current therapeutic approach.[16][19]

However, the underlying chemistry of generating a potent reducing species in a controlled manner has broader relevance. Formaldehyde sulfoxylates, particularly the sodium salt (Rongalite), have been explored in organic synthesis for reactions such as:

-

Reductive dehalogenation of α-halo carbonyl compounds.[20]

-

Synthesis of sulfones, which are motifs present in various pharmaceutical compounds.[17]

-

As a single electron donor to generate aryl radicals for metal-free cross-coupling reactions.[17]

While ZFS itself is not a common reagent in pharmaceutical synthesis, the principles of its reducing action could potentially inform the development of novel synthetic methodologies for creating complex molecules and pharmaceutical intermediates. The use of sulfoxylate-based reducing systems in the synthesis of active pharmaceutical ingredients remains an area for potential exploration.

Conclusion and Future Outlook

This compound is a well-established industrial reducing agent whose efficacy is derived from the in-situ generation of highly reactive sulfoxylate species. The core mechanism, involving a single electron transfer from a sulfoxylate radical anion, provides a basis for its action in both azo dye cleavage and redox polymerization initiation. While the general principles are understood, detailed kinetic and mechanistic studies, especially for ZFS itself, are not extensively available in the public domain.

For researchers and drug development professionals, the key takeaway is the potential of the formaldehyde sulfoxylate system as a potent, low-cost reducing platform. Future research could focus on:

-

Detailed electrochemical studies to precisely determine the standard reduction potential of this compound.

-

Kinetic studies of its reactions with various organic functional groups to establish a quantitative basis for its reactivity and selectivity.

-

Exploration of its applications in the synthesis of pharmaceutical intermediates, potentially leading to novel and efficient synthetic routes.

A deeper, quantitative understanding of the reaction mechanisms of ZFS would unlock its potential beyond current industrial applications and solidify its place as a versatile tool in the broader field of chemistry.

References

- 1. reade.com [reade.com]

- 2. Rongalite - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US2046507A - Stable sodium formaldehyde sulphoxylate and process of preparing the same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Zinc Complexes for Stereoselective Ring-Opening Polymerization and Copolymerization [mdpi.com]

- 8. rongdachemical.com [rongdachemical.com]

- 9. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction and partial degradation mechanisms of naphthylaminesulfonic azo dye amaranth by Shewanella decolorationis S12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US20130267661A1 - Preparation of Hydrophilic Polymers of High Mass by Controlled Radical Polymerization - Google Patents [patents.google.com]

- 13. 1stsourceresearch.com [1stsourceresearch.com]

- 14. pcimag.com [pcimag.com]

- 15. EPR characterization of ascorbyl and sulfur dioxide anion radicals trapped during the reaction of bovine Cytochrome c Oxidase with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal emulsion polymerization of <i>n</i>‐butyl methacrylate with KPS and redox initiators: Kinetic study at diffe… [ouci.dntb.gov.ua]

- 17. US2222526A - Method of dye stripping - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of Zinc Formaldehyde Sulfoxylate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Zinc Formaldehyde (B43269) Sulfoxylate (B1233899) (ZFS). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields who utilize or are investigating the properties of this compound.

Core Concepts: Solubility of Zinc Formaldehyde Sulfoxylate

This compound (ZFS), a zinc salt of hydroxymethanesulfinic acid, is characterized by its high solubility in aqueous media.[1][2][3][4] This property is crucial for its application in various industrial and research settings.

Aqueous Solubility Data

Quantitative data on the aqueous solubility of ZFS is limited in publicly available literature. However, a key value has been reported:

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 283.81 | [5] |

This high solubility facilitates the preparation of concentrated aqueous solutions for various applications. It is important to note that this is a single data point, and the solubility is expected to be temperature-dependent.

Stability of this compound in Aqueous Solutions

The stability of ZFS in aqueous solutions is a critical consideration, as the compound is susceptible to degradation under various conditions. The primary factors influencing its stability are pH, temperature, and the presence of oxidizing agents.

Effect of pH

ZFS is known to be unstable and decompose in acidic solutions.[1][2][4] A 10% aqueous solution of ZFS has a pH in the range of 3.5 to 5.2, indicating its inherently acidic nature.[5] This acidic character likely contributes to its limited stability in neutral or acidic aqueous environments.

For the analogous compound, sodium formaldehyde sulfoxylate (SFS), it is reported to be relatively stable in alkaline environments but decomposes rapidly in acidic media.[6][7] This suggests that maintaining a neutral to slightly alkaline pH could be crucial for enhancing the stability of the sulfoxylate moiety in aqueous solutions.

Effect of Temperature

Elevated temperatures accelerate the decomposition of ZFS in aqueous solutions. While one source indicates decomposition begins at temperatures above 90°C,[6] another suggests a decomposition temperature of greater than 100°C.[8] For the related compound, sodium formaldehyde sulfoxylate, aqueous solutions are reported to start decomposing above 60°C, with dilute solutions degrading more rapidly.[9][10] It is therefore recommended to store aqueous solutions of ZFS at controlled room temperature or under refrigeration to minimize thermal degradation.

Decomposition Pathway

The decomposition of formaldehyde sulfoxylate compounds in aqueous, aerobic conditions is a complex process. Studies on sodium formaldehyde sulfoxylate suggest the involvement of reactive oxygen species.[6][11] The decomposition is understood to proceed through the formation of dithionite.[6] The primary non-toxic byproducts of ZFS decomposition are reported to be zinc sulfate (B86663) and formaldehyde bisulfite.[6]

Caption: Conceptual decomposition pathway of ZFS in aqueous solution.

Incompatibility with Oxidizing Agents

As a potent reducing agent, ZFS is incompatible with strong oxidizing agents.[9] Contact with such agents will lead to rapid decomposition of the ZFS molecule. It is crucial to avoid storing or mixing ZFS solutions with oxidizing chemicals.

Experimental Protocols

The following sections outline general experimental procedures for determining the aqueous solubility and assessing the stability of this compound. These protocols are based on standard methodologies and can be adapted for specific laboratory settings and analytical instrumentation.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard shake-flask method for determining the equilibrium solubility of ZFS in water at a given temperature.

Materials:

-

This compound (solid)

-

Deionized or distilled water

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC with UV detector or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of solid ZFS to a series of flasks containing a known volume of water.

-

Tightly seal the flasks and place them in a temperature-controlled shaker set to the desired temperature (e.g., 20°C, 40°C, 60°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand undisturbed at the set temperature to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of ZFS in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility of ZFS in g/L based on the measured concentration and the dilution factor.

Assessment of Aqueous Stability (Stability-Indicating HPLC Method)

This protocol outlines a general approach for assessing the stability of ZFS in an aqueous solution under various stress conditions using a stability-indicating HPLC method. A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other excipients.[12][13][14]

Materials:

-

Aqueous solution of ZFS of known concentration

-

pH buffers (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers or water baths

-

Photostability chamber

-

HPLC with UV/PDA detector

-

Validated stability-indicating HPLC method for ZFS

Procedure:

-

Sample Preparation: Prepare a stock solution of ZFS in water. Aliquot the stock solution into separate vials for each stress condition. For pH stability, mix the stock solution with the respective pH buffers.

-

Stress Conditions:

-

pH Stability: Store the buffered solutions at a controlled temperature (e.g., 25°C or 40°C).

-

Thermal Stability: Store the aqueous solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose the aqueous solution to light in a photostability chamber according to ICH guidelines. Protect a control sample from light.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

Sample Analysis: Immediately analyze the withdrawn samples using the validated stability-indicating HPLC method to determine the concentration of ZFS remaining.

-

Data Analysis: Plot the concentration of ZFS as a function of time for each stress condition. Determine the degradation kinetics (e.g., by fitting the data to a first-order or other appropriate kinetic model) and calculate the degradation rate constant and half-life.

Caption: Experimental workflow for assessing the aqueous stability of ZFS.

Conclusion

This compound is a highly water-soluble compound, a property that is advantageous for many of its applications. However, its stability in aqueous solutions is a significant concern, particularly in acidic conditions and at elevated temperatures. Understanding and controlling these factors are essential for the effective use of ZFS in research and development. The experimental protocols provided in this guide offer a framework for further investigation into the precise solubility and stability profiles of this compound under various conditions. Further research is warranted to establish a comprehensive temperature- and pH-dependent solubility profile and to elucidate the detailed kinetics and mechanisms of its degradation.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. parchem.com [parchem.com]

- 4. This compound | 24887-06-7 [chemicalbook.com]

- 5. silox-india.com [silox-india.com]

- 6. researchgate.net [researchgate.net]

- 7. Sodium hydroxymethanesulfinate dihydrate = 98.0 RT 6035-47-8 [sigmaaldrich.com]

- 8. US2046507A - Stable sodium formaldehyde sulphoxylate and process of preparing the same - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. ijtsrd.com [ijtsrd.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. scispace.com [scispace.com]

A Technical Guide to the Historical Applications of Zinc Formaldehyde Sulfoxylate in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc formaldehyde (B43269) sulfoxylate (B1233899), Zn(HOCH₂SO₂)₂, is a chemical compound with a rich and varied history in both industrial and academic chemical research. Though often overshadowed by its sodium salt counterpart, sodium formaldehyde sulfoxylate (commonly known as Rongalite), the zinc salt possesses unique properties and has been instrumental in the development of various chemical transformations. This in-depth technical guide explores the historical applications of zinc formaldehyde sulfoxylate, providing a detailed overview of its synthesis, mechanisms of action, and its role in pioneering chemical research. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the foundational chemistry of this versatile reagent.

Historical Synthesis of this compound

The preparation of this compound has evolved since its early discoveries, with several methods being patented and practiced throughout the 20th century. These processes highlight the historical approaches to industrial chemical synthesis.

One of the earliest documented methods, outlined in a 1908 patent, involved the reaction of formaldehyde and sulfur dioxide with zinc dust. This process yielded a paste containing this compound, which could then be converted to the sodium salt if desired.[1] Later patents from 1935, 1940, and 1956 detailed alternative and refined manufacturing processes, demonstrating the ongoing industrial importance of this compound.[2]

A common industrial synthesis route involves the reaction of zinc dust suspended in water with sulfur dioxide to form zinc hydrosulfite. This intermediate is then treated with formaldehyde to yield a mixture of this compound and zinc formaldehyde bisulfite.[2] Another described method involves reacting zinc oxide with formaldehyde and sodium formaldehyde sulfoxylate in an aqueous solution.[3]

The following diagram illustrates a generalized historical workflow for the industrial production of this compound.

Core Applications in Historical Chemical Research

This compound and its related compounds have been primarily utilized as potent reducing agents. Their applications span several key areas of chemical research and industry.

Organic Synthesis

In the realm of organic synthesis, the formaldehyde sulfoxylate anion has been a valuable tool, particularly in the formation of sulfur-containing compounds.

One of the earliest and most significant applications in organic synthesis was the preparation of sulfones. In a seminal work, Fromm described the synthesis of dibenzyl sulfone by treating benzyl (B1604629) chloride with Rongalite in aqueous alcohol in 1908. This reaction demonstrated the utility of the sulfoxylate as a nucleophilic source of the sulfonyl group.

Later, in 1971, Kerber and Starnick expanded on this chemistry, reporting the preparation of β,β'-disubstituted diethyl sulfones by reacting activated olefins with Rongalite in aqueous methanol (B129727). These reactions typically proceeded in good to excellent yields.

Table 1: Historical Synthesis of Sulfones using Formaldehyde Sulfoxylate Reagents

| Starting Material | Reagent | Conditions | Product | Yield (%) | Year | Reference |

| Benzyl chloride | Rongalite | Aqueous alcohol | Dibenzyl sulfone | N/A | 1908 | Fromm |

| Activated Olefins | Rongalite | Aqueous methanol | β,β'-disubstituted diethyl sulfones | 64-91 | 1971 | Kerber & Starnick |

| α,α'-dibromo-o-xylene | Rongalite | Aqueous DMF | Sultine derivative | 43 | N/A | Dittmer et al. |

| α,α'-dichloro-o-xylene | Rongalite, NaI | DMF, 25 °C | Sultine derivative | 70 | N/A | Dittmer et al. |

N/A: Data not available in the reviewed sources.

Disclaimer: The following is a generalized protocol reconstructed from secondary sources. For precise experimental details, the original publication should be consulted.

-

Reaction Setup: An activated olefin (1 equivalent) is dissolved in a mixture of methanol and water.

-

Reagent Addition: Sodium formaldehyde sulfoxylate (Rongalite) is added to the solution. The molar ratio of the reactants would typically be optimized for the specific substrate.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (often ambient or slightly elevated) for a period ranging from several hours to a day, monitored by a suitable technique like thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired sulfone.

The following diagram illustrates the general signaling pathway for the synthesis of sulfones from activated olefins using a formaldehyde sulfoxylate source.

Textile Industry

Historically, one of the most significant industrial applications of this compound has been in the textile industry as a discharge and stripping agent for fabrics.[3][4] Its strong reducing power allows for the selective destruction of dye molecules, creating white or patterned effects on dyed fabrics.[4][5] This process, known as discharge printing, provides a means to achieve sharp and well-defined prints on various textiles, including cotton and knits.[4] It was considered an economical and efficient method for this purpose.[4]

Photography

This compound has also found a place in the history of photographic development.[6] In this context, it acts as a reducing agent to convert exposed silver halide crystals into metallic silver, which forms the visible image.[6] While many developing agents exist, the specific properties of sulfoxylates made them suitable for certain photographic processes.

Historical Medical Applications

Interestingly, early in its history, this compound was explored as a potential treatment for heavy metal poisoning, particularly from mercury.[3][7] The rationale was that the sulfhydryl groups could chelate with the mercury ions, facilitating their removal from the body.[7] However, this application was of limited value and has since been superseded by more effective chelating agents.[3][7]

Mechanism of Action

The primary mode of action of this compound across its various applications is its function as a potent reducing agent.[3] In aqueous solutions, it can act as a source of the sulfoxylate dianion (SO₂²⁻), which is a powerful electron donor.

The following diagram illustrates the general mechanism of its reducing action.

Conclusion

This compound, while perhaps not as widely recognized today as some of its contemporaries, holds a significant place in the history of chemical research and industrial application. From its early use in the textile and photographic industries to its foundational role in the development of sulfone synthesis, this compound has proven to be a versatile and powerful reagent. This guide has provided a technical overview of its historical synthesis and applications, complete with reconstructed experimental insights and mechanistic diagrams. For modern researchers, understanding the historical context and the fundamental reactivity of such compounds can provide a valuable perspective and may even inspire new avenues of chemical inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. US2223886A - Process for preparing zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 3. This compound Supplier | CAS No. 24887-06-7 [highmountainco.com]

- 4. This compound (Safolin) - Rudolf GmbH [rudolf-group.co.id]

- 5. researchgate.net [researchgate.net]

- 6. Photographic developer - Wikipedia [en.wikipedia.org]

- 7. MERCURY | UJU O.'s Blog [u.osu.edu]

molecular formula and molecular weight of Zinc formaldehyde sulfoxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc formaldehyde (B43269) sulfoxylate (B1233899) (ZFS), a compound with a rich history in industrial chemistry, is increasingly being recognized for its potential in various scientific and research applications. This guide provides an in-depth analysis of its chemical properties, synthesis, and mechanisms of action. With its potent reducing capabilities, ZFS offers intriguing possibilities in organic synthesis and materials science. While its direct applications in drug development are not extensively documented, its role as a versatile reducing agent and a source of zinc ions warrants consideration in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) and the development of novel drug delivery systems. This document aims to be a comprehensive resource for professionals seeking to understand and utilize the unique properties of zinc formaldehyde sulfoxylate.

Chemical and Physical Properties

This compound, also known by synonyms such as Decroline, Decoline, and Safolin, is a white crystalline powder.[] It is a zinc salt of hydroxymethanesulfinic acid.[2]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C2H6O6S2Zn | [2][3][4][5][6] |

| Molecular Weight | 255.6 g/mol | [3][5] |

| CAS Number | 24887-06-7 | [3][7] |

| IUPAC Name | zinc;hydroxymethanesulfinate | [3] |

| Appearance | White crystalline powder, rhombic prisms | [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Solubility | Very soluble in water; insoluble in alcohol | [3] |

| Decomposition | Decomposes in acid | [3] |

| Odor | Odorless to slight pungent odor | [3] |

| Boiling Point | 446.4 °C at 760 mmHg | [4] |

| Flash Point | 223.8 °C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common industrial preparations involve the reaction of a zinc salt with formaldehyde and a sulfoxylating agent.

Experimental Protocol: Synthesis from Zinc Dust

This method involves a two-step process starting with the formation of zinc hydrosulfite.

Materials:

-

Zinc dust

-

Sulfur dioxide (SO2) gas

-

Formaldehyde (37% solution)

-

Water

-

Reaction vessel with a stirrer and gas inlet

-

Filtration apparatus

Procedure:

-

Suspend zinc dust in water in the reaction vessel.

-

Bubble sulfur dioxide gas through the suspension to form zinc hydrosulfite.

-

Treat the resulting zinc hydrosulfite solution with formaldehyde. This reaction yields a mixture of this compound and zinc formaldehyde bisulfite.[8]

-

The desired this compound can then be isolated from the mixture through crystallization.[8]

Experimental Protocol: Synthesis from Basic this compound

This process utilizes sulfurous acid to convert the basic, water-insoluble form to the desired soluble product.

Materials:

-

Basic this compound

-

Sulfur dioxide (SO2) gas

-

Water

-

Reaction vessel with a stirrer

-

Filtration apparatus

-

Vacuum evaporator

Procedure:

-

Create an aqueous suspension of basic this compound in the reaction vessel.

-

Slowly introduce sulfur dioxide gas into the suspension while stirring vigorously. Maintain the temperature below 25°C. The sulfur dioxide forms sulfurous acid in situ.

-

The sulfurous acid reacts with the basic this compound to form soluble this compound and a precipitate of zinc sulfite (B76179).

-

Separate the precipitated zinc sulfite from the solution via filtration.

-

Recover the this compound from the filtrate by evaporation under vacuum to form a pulp, followed by filtration and drying of the solid product.[4]

Caption: Synthesis of this compound from its Basic Salt.

Mechanism of Action and Applications

The primary utility of this compound stems from its function as a potent reducing agent and a redox catalyst.[2]

Reducing Agent in Organic Synthesis

This compound is an effective reducing agent for a variety of organic compounds.[6] Its mechanism of action involves the donation of electrons, which can, for example, break the bonds in dye molecules, leading to discoloration.[3] This property is harnessed in the textile industry for discharge printing.[3] For drug development professionals, this reductive capability can be applied to specific steps in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Caption: General Mechanism of ZFS as a Reducing Agent.

Redox Catalyst in Polymerization

ZFS also functions as a redox catalyst, particularly in emulsion polymerization processes, such as for ethylene (B1197577) vinyl acetate (B1210297) (EVA).[2][3] In this role, it facilitates the transfer of electrons to initiate and sustain the polymerization reaction.[3] This catalytic activity could be explored in the synthesis of biocompatible polymers for drug delivery applications.

Potential in Drug Development and Research

While direct applications in drug formulations are not well-documented, the unique properties of this compound suggest several areas of interest for pharmaceutical research:

-

API Synthesis: Its use as a specialized reducing agent could be valuable in multi-step syntheses of APIs where mild and selective reduction is required.

-

Drug Delivery Systems: As a component in the synthesis of polymers, it could play a role in creating novel drug delivery vehicles. There is growing interest in zinc-based metal-organic frameworks (MOFs) and ZnO nanostructures for drug delivery, and while ZFS is distinct, its chemistry could inform new synthetic routes for such materials.

-

Antidote Research: Historically, it was investigated as a treatment for mercury poisoning, although with limited success.[3] This historical application points to its potential reactivity with heavy metals, a property that could be revisited in modern toxicology and chelation therapy research.

Analytical Methods

The quantification of this compound and its components is crucial for quality control and research purposes. Various analytical techniques can be employed to determine the zinc content in related complexes.

Table 3: Analytical Techniques for Zinc Quantification

| Technique | Principle | Application Notes |

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free atoms in a gaseous state. | A robust and common method for determining zinc concentration in various samples. Flame AAS is frequently used. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Uses an inductively coupled plasma to ionize the sample, then a mass spectrometer separates and quantifies the ions. | Offers very high sensitivity and low detection limits, suitable for trace analysis. |

| X-ray Fluorescence (XRF) | Measures the fluorescent X-rays emitted from a sample that has been excited by X-rays. | A non-destructive method that can be used for both qualitative and quantitative analysis of elemental composition. |

| Complexometric Titration | A type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. | A classic and cost-effective method for determining the concentration of metal ions in solution. |

Safety and Handling

This compound is harmful if swallowed and is suspected of causing genetic defects.[9] It is also harmful to aquatic life with long-lasting effects.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile chemical with well-established roles as a reducing agent and redox catalyst in industrial applications. For researchers and drug development professionals, its potential lies in its application to organic synthesis and the development of novel materials. While direct therapeutic applications have yet to be significantly explored, a thorough understanding of its chemical properties and reactivity can open new avenues for innovation in pharmaceutical sciences. Further research into its use in synthesizing biocompatible polymers and as a selective reducing agent in complex API manufacturing is warranted.

References

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound Supplier | CAS No. 24887-06-7 [highmountainco.com]

- 4. US2731483A - Process for the production of zinc formaldehyde sulphoxylate from basic zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 5. US2013124A - Method of making basic zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 6. reade.com [reade.com]

- 7. ZnO Nanostructures for Drug Delivery and Theranostic Applications [mdpi.com]

- 8. US2223886A - Process for preparing zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]

- 9. This compound | C2H6O6S2Zn | CID 159978 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Zinc in the Reactivity of Zinc Formaldehyde Sulfoxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc formaldehyde (B43269) sulfoxylate (B1233899) (ZFS), a compound with the chemical formula Zn(HSO₂·CH₂O)₂, is a powerful and versatile reducing agent with significant applications across various industrial sectors, most notably in textile manufacturing and polymer synthesis. This technical guide provides a comprehensive overview of the critical role the zinc ion plays in the reactivity of ZFS. It delves into the compound's chemical structure, its mechanism as a reducing agent, detailed experimental protocols for its primary applications, and a summary of its quantitative reactivity. This document aims to serve as a core resource for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique chemical properties of zinc formaldehyde sulfoxylate.

Introduction

This compound, also known by trade names such as Decroline, Decolin, and Safolin, is a white crystalline powder recognized for its strong reducing capabilities.[1] It is particularly valued for its effectiveness at lower operating temperatures (50–80°C) compared to other reducing agents, making it suitable for processes involving delicate materials. The presence of the zinc ion is central to the compound's stability and reactivity, differentiating it from its sodium analogue, sodium formaldehyde sulfoxylate (Rongalite). This guide will explore the multifaceted role of zinc in the chemical behavior of ZFS.

Chemical Structure and the Role of Zinc

The chemical structure of this compound consists of a central zinc ion (Zn²⁺) coordinated to two hydroxymethanesulfinate anions ([HOCH₂SO₂]⁻).[2][3] Zinc, as a d-block element, is redox-inert in biological systems and exists in a single +2 oxidation state.[4] Its coordination chemistry is characterized by flexibility, readily accommodating tetrahedral, and octahedral geometries, a trait attributed to the lack of ligand field stabilization energy due to its filled d-shell.[4][5]

In ZFS, the zinc ion acts as a Lewis acid, stabilizing the hydroxymethanesulfinate ligands. This coordination is crucial for the compound's reactivity. The zinc ion's flexible coordination sphere allows for facile ligand exchange, which is a key factor in its catalytic activity.[4] The interaction between the zinc ion and the sulfur and oxygen atoms of the sulfoxylate group influences the electron density and, consequently, the reducing power of the compound.

dot graph ZFS_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

Zn [label="Zn²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1 [label="S", fillcolor="#FBBC05"]; O1a [label="O⁻", fillcolor="#EA4335"]; O1b [label="O", fillcolor="#EA4335"]; C1 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H1a [label="H", fillcolor="#F1F3F4"]; H1b [label="H", fillcolor="#F1F3F4"]; O1c [label="O", fillcolor="#EA4335"]; H1c [label="H", fillcolor="#F1F3F4"];

S2 [label="S", fillcolor="#FBBC05"]; O2a [label="O⁻", fillcolor="#EA4335"]; O2b [label="O", fillcolor="#EA4335"]; C2 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H2a [label="H", fillcolor="#F1F3F4"]; H2b [label="H", fillcolor="#F1F3F4"]; O2c [label="O", fillcolor="#EA4335"]; H2c [label="H", fillcolor="#F1F3F4"];

// Bonds for the first ligand Zn -- S1 [label=""]; Zn -- O1a [label=""]; S1 -- O1a; S1 -- O1b [style=dashed]; S1 -- C1; C1 -- H1a; C1 -- H1b; C1 -- O1c; O1c -- H1c;

Figure 2: Decomposition pathway of this compound.

Reactivity and Mechanism of Action

The primary function of this compound is as a reducing agent, where it participates in reactions by donating electrons.[6] This reactivity is harnessed in various industrial processes to break down or modify the chemical structure of other molecules.[6]

Reduction of Dyes

In the textile industry, ZFS is extensively used as a discharge agent in printing.[1] It works by breaking the bonds of dye molecules, leading to a loss of color in the printed areas.[6] The sulfoxylate ion (SO₂²⁻) is the active reducing species. The overall process can be conceptualized as the release of the sulfoxylate ion, which then reduces the chromophoric groups (such as azo groups, -N=N-) in the dye molecules.[7] The zinc ion's role is to stabilize the hydroxymethanesulfinate precursor until the reducing agent is needed, often triggered by heat and moisture during the steaming process in printing.

Figure 3: Simplified mechanism of azo dye reduction by ZFS.

Redox Catalyst in Polymerization

This compound also serves as a redox catalyst, particularly in the emulsion polymerization of ethylene (B1197577) vinyl acetate (B1210297) (EVA).[1][8] In these systems, ZFS acts as the reducing component of a redox pair, often with an oxidizing agent like a peroxide or persulfate.[6][9] This redox reaction generates free radicals that initiate the polymerization process. The zinc ion's influence on the redox potential of the sulfoxylate ligand is critical for controlling the rate of radical generation and, consequently, the polymerization kinetics and the properties of the final polymer.

Figure 4: Role of ZFS in the initiation of EVA polymerization.

Quantitative Data on Reactivity

| Property | Value/Range | Conditions | Application |

| Operating Temperature | 50 - 80 °C | Aqueous media | Textile Discharge Printing |

| Decomposition Temperature | > 90 °C[6] | - | General |

| pH Sensitivity | Decomposes in acid[6][10] | Aqueous solution | General |

| Purity (Commercial Grade) | 94% - 96% Min[11] | - | Industrial Use |

Experimental Protocols

Protocol for Discharge Printing on Cotton Fabric

This protocol provides a general procedure for creating a white discharge print on a reactive-dyed cotton fabric using this compound.

Materials:

-

Reactive-dyed 100% cotton fabric

-

This compound (ZFS)

-

Thickener (e.g., guar (B607891) gum, sodium alginate)

-

Water

-

Screen printing setup

-

Steamer

-

Washing equipment

Procedure:

-

Paste Preparation: Prepare a printing paste by mixing ZFS with a thickener and water. A typical formulation might involve 6-10% ZFS by weight in the final paste.[12] The consistency should be suitable for screen printing.

-

Printing: Apply the discharge paste to the dyed cotton fabric using a screen with the desired pattern.

-

Drying: Allow the printed fabric to air dry or use a low-temperature dryer.

-

Steaming (Fixation): Steam the fabric at approximately 102°C for 10-30 minutes.[13] The heat and moisture activate the ZFS, leading to the discharge of the dye.

-

Washing: Thoroughly wash the fabric with a detergent at around 50°C to remove the discharged dye and residual chemicals.[13]

-

Rinsing and Drying: Rinse the fabric thoroughly and dry.

Protocol for Emulsion Polymerization of Ethylene-Vinyl Acetate (EVA)

This protocol outlines a laboratory-scale procedure for the emulsion polymerization of EVA using a redox initiator system containing this compound.

Materials:

-

Vinyl acetate (monomer)

-

Ethylene (monomer)

-

Deionized water

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Protective colloid (e.g., polyvinyl alcohol)

-

Ammonium persulfate (oxidizing agent)

-

Sodium bisulfite (reducing agent)

-

This compound (redox catalyst)

-